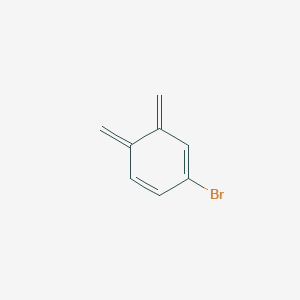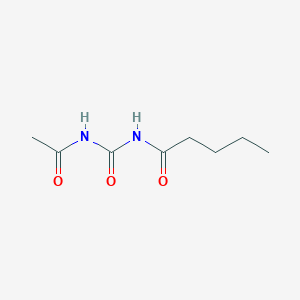![molecular formula C14H10Br2S3 B14188134 Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- CAS No. 854398-63-3](/img/structure/B14188134.png)
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two brominated thiophene rings attached to the central thiophene core via methylene bridges. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- typically involves the bromination of thiophene derivatives followed by coupling reactions. One common method is the bromination of 2,3,5-tribromothiophene, which is then debrominated to yield the desired compound . Another approach involves the use of metalation-alkylation reactions with electrophiles to form the brominated products .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale bromination and coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are utilized to scale up the production while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the brominated thiophene rings to thiol groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol-substituted thiophenes.
Substitution: Various functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs)
Wirkmechanismus
The mechanism of action of thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s unique electronic structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices.
Biological Activity: The brominated thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with similar electronic properties.
3,5-Dibromo-2-methylthiophene: A compound with two bromine atoms on the thiophene ring, used in similar applications.
Uniqueness
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
854398-63-3 |
|---|---|
Molekularformel |
C14H10Br2S3 |
Molekulargewicht |
434.2 g/mol |
IUPAC-Name |
3,4-bis[(3-bromothiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C14H10Br2S3/c15-11-1-3-18-13(11)5-9-7-17-8-10(9)6-14-12(16)2-4-19-14/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
UZUSRFXDQATLTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CC2=CSC=C2CC3=C(C=CS3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)



![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)

![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)

![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)


![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)

